Avibactam

Description

Overview of Avibactam's Significance in Addressing Antimicrobial Resistance

This compound (B1665839) plays a vital role in addressing antimicrobial resistance by protecting co-administered beta-lactam antibiotics from enzymatic degradation by bacterial beta-lactamases. It is the first clinically used non-beta-lactam beta-lactamase inhibitor and is a broad-spectrum serine beta-lactamase inhibitor. tandfonline.comasm.org this compound inhibits Ambler classes A, C, and some class D beta-lactamases, which are prevalent in multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Enterobacteriaceae species. asm.orgnih.govnih.gov These enzymes can hydrolyze and inactivate beta-lactam drugs, rendering them ineffective. By inhibiting these beta-lactamases, this compound extends the spectrum of activity of its partner antibiotics, making them effective against otherwise resistant strains. asm.org This is particularly important for treating infections caused by pathogens producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases, including Klebsiella pneumoniae carbapenemases (KPCs) and OXA-48. asm.orgtandfonline.commdpi.com The combination of ceftazidime (B193861) and this compound (CAZ-AVI) has demonstrated potent in vitro activity against a wide spectrum of Gram-negative pathogens, including multidrug-resistant Enterobacteriaceae and carbapenem-resistant Enterobacteriaceae (CRE). contagionlive.com

Historical Context of Beta-Lactamase Inhibitors and this compound's Emergence

The development of beta-lactamase inhibitors dates back to efforts soon after the discovery of penicillins. tandfonline.com For decades, the beta-lactamase inhibitors in clinical use were themselves beta-lactam compounds, acting as "suicide inhibitors" that irreversibly bind to the enzyme's active site. asm.org Examples include clavulanic acid, sulbactam, and tazobactam. tandfonline.comnih.gov While these inhibitors were effective against certain class A beta-lactamases, the emergence of new and more diverse beta-lactamases, including AmpC enzymes and carbapenemases, necessitated the development of inhibitors with broader activity. asm.orgnih.govtandfonline.com

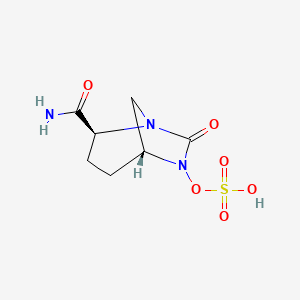

This compound represents a significant advancement as the first clinically useful non-beta-lactam beta-lactamase inhibitor. tandfonline.comasm.org It was originally described in 2003. frontiersin.org Unlike earlier beta-lactam inhibitors, this compound has a diazabicyclo[3.2.1]octane (DBO) structure and lacks a beta-lactam ring. tandfonline.comfrontiersin.org Its emergence is directly linked to the increasing prevalence of ESBLs and carbapenemases in global outbreaks of Gram-negative infections. tandfonline.com this compound's distinct chemical structure and mechanism of action provide inhibition against a wider range of serine beta-lactamases compared to previous inhibitors. tandfonline.comnih.govnih.govmdpi.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound encompasses a broad range of objectives aimed at understanding its properties, optimizing its use, and addressing the challenge of resistance. Key areas of investigation include:

Mechanism of Action Studies: Detailed biochemical and structural studies are conducted to elucidate how this compound interacts with different classes of beta-lactamases. This includes exploring the reversible nature of its covalent binding and the structural basis for its broad-spectrum inhibition. tandfonline.comasm.orgnih.govfrontiersin.orgnih.gov High-resolution structures of this compound bound to beta-lactamases like AmpC and CTX-M-15 provide insight into the acylation and recyclization processes. asm.orgmdpi.comnih.govasm.org

Spectrum of Activity Evaluation: Researchers assess the in vitro activity of this compound in combination with partner antibiotics against diverse collections of clinical isolates, particularly those exhibiting various resistance mechanisms. contagionlive.comelsevier.esresearchgate.netoup.comasm.org This involves determining minimum inhibitory concentrations (MICs) against panels of resistant bacteria, including CRE, P. aeruginosa, and Enterobacteriaceae producing ESBLs, AmpC, KPC, and OXA-48. contagionlive.comelsevier.esresearchgate.netoup.comasm.org Studies also explore its activity against isolates with combined resistance mechanisms. elsevier.esasm.org

Resistance Mechanism Characterization: Investigating the mechanisms by which bacteria develop resistance to this compound and its combinations is a critical research area. This involves identifying mutations in beta-lactamase genes (such as blaKPC) or other genetic alterations (like porin loss or efflux pump upregulation) that lead to reduced susceptibility. contagionlive.combiorxiv.orgxiahepublishing.commdpi.comengineering.org.cn Research aims to understand the biochemical consequences of these resistance mutations on this compound binding and inactivation. contagionlive.commdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Studies utilize PK/PD models to understand the relationship between this compound exposure and its efficacy, both alone and in combination with beta-lactams. diva-portal.orgnih.govdovepress.com This research helps inform optimal dosing strategies to maximize bacterial killing and minimize the emergence of resistance. diva-portal.orgnih.govdovepress.com

Surveillance Studies: Ongoing surveillance programs monitor the susceptibility of clinical isolates to this compound combinations globally and regionally. contagionlive.comasm.orgxiahepublishing.combmj.comnih.gov These studies track the prevalence of resistance mechanisms and identify emerging trends, providing valuable data for guiding clinical practice and public health strategies. xiahepublishing.combmj.comnih.gov

Academic research findings provide crucial data on this compound's effectiveness against specific resistance mechanisms. For example, studies have shown that the addition of this compound significantly improves the activity of ceftazidime against E. coli isolates producing acquired AmpC beta-lactamases. elsevier.es

Data from surveillance studies highlight the varying susceptibility rates of Gram-negative bacteria to ceftazidime-avibactam depending on the prevalent resistance mechanisms in a region. xiahepublishing.combmj.comnih.gov While CAZ-AVI shows excellent activity against many CRE, particularly KPC producers, its activity is limited against metallo-beta-lactamase (MBL)-producing organisms. contagionlive.comoup.comxiahepublishing.com

The emergence of resistance to ceftazidime-avibactam has been reported, primarily through mutations in KPC enzymes, particularly in the Ω-loop. contagionlive.commdpi.comengineering.org.cn Research continues to explore these resistance mechanisms to inform the development of new strategies. biorxiv.orgmdpi.comengineering.org.cn

The following table summarizes some illustrative in vitro susceptibility data against certain resistant pathogens, demonstrating the impact of this compound in combination with ceftazidime.

| Pathogen/Resistance Mechanism | Ceftazidime MIC50 (mg/L) | Ceftazidime-Avibactam MIC50 (mg/L) | Reference |

| E. coli (Acquired AmpC producers) | 32 | 0.25 | elsevier.es |

| K. pneumoniae (KPC producers) | >32 | ≤4 | contagionlive.comnih.gov |

| K. pneumoniae (OXA-48 producers) | >32 | ≤4 | contagionlive.com |

| P. aeruginosa (AmpC overproducers) | >32 | ≤8 | asm.org |

| Enterobacterales (ESBL producers) | >32 | ≤1 | contagionlive.comelsevier.es |

Note: MIC values are illustrative and can vary depending on the specific isolates and study methodologies.

Research findings also indicate that while this compound primarily functions as a beta-lactamase inhibitor, at higher concentrations than typically achieved clinically, it can exhibit direct antibacterial activity against Enterobacterales by inhibiting penicillin-binding protein 2 (PBP2). asm.orgbiorxiv.org Studies investigating this direct activity and the potential for resistance development through PBP2 mutations are ongoing. asm.orgbiorxiv.org

Academic research on this compound is essential for understanding its complex interactions with bacterial resistance mechanisms, guiding its appropriate use, and contributing to the ongoing development of strategies to combat antimicrobial resistance.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUAPJVLWFHHB-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026066 | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192500-31-4, 396731-14-9 | |

| Record name | Avibactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AVE-1330A free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVE-1330A FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular and Structural Biology of Avibactam

Structural Insights into Avibactam's Interaction with Beta-Lactamases

Understanding the precise molecular interactions between This compound (B1665839) and β-lactamases is crucial for elucidating its broad-spectrum activity against Ambler classes A, C, and some D enzymes. mdpi.comnih.govacs.orgnih.gov High-resolution crystal structures of this compound in complex with various β-lactamases have provided significant insights into these interactions. pnas.orgnih.govacs.orgoup.comasm.org

Crystal Structures of this compound-Beta-Lactamase Complexes

Crystal structures reveal that this compound binds covalently to the catalytic serine residue, typically Ser70 in class A and D enzymes and Ser64 in class C enzymes like AmpC. nih.govasm.orgrcsb.org The binding mode is generally conserved across different classes, although subtle differences in interactions contribute to variations in inhibition profiles. oup.com

This compound Complex with Class A Beta-Lactamases (e.g., KPC-2, SHV-1, CTX-M-15)

Crystal structures of this compound in complex with Class A β-lactamases like KPC-2, SHV-1, and CTX-M-15 have been determined at high resolutions, providing detailed views of the binding interactions. pnas.orgrcsb.orgnih.govrcsb.org For instance, the crystal structure of this compound bound to CTX-M-14 was determined to 0.83-Å resolution, revealing multiple conformations of this compound within the active site. pnas.org In the KPC-2 and SHV-1 complex structures, this compound is covalently bonded to the catalytic Ser70 residue. rcsb.orgnih.gov Analysis of these structures highlights the chair-shaped conformation of this compound within the active site. rcsb.org

Specific interactions observed in Class A complexes include hydrogen bonds with key active site residues. In the CTX-M-15 complex, residues surrounding the binding pocket interact with this compound. researchgate.net The carbonyl oxygen of this compound is positioned in the oxyanion hole, formed by the backbone -NH groups of Ser70 and Ser237. pnas.orgpnas.org The carboxamide group of this compound forms hydrogen bonds with the side chains of Asn104 and Asn132, and a weaker hydrogen bond with the backbone carbonyl oxygen of Ser237. pnas.orgpnas.org In the KPC-2 D179N variant complex, this compound forms several hydrogen bonds with residues such as Thr216, Asn132, Ser130, Thr235, and Thr237, as well as with water molecules, including the deacylation water. asm.org The binding mode in KPC-2 D179N is similar to that in wild-type KPC-2. asm.org

Differences in hydrogen bonding patterns can exist between different Class A enzymes. For example, this compound forms hydrogen bonds to Ser130 in KPC-2 but not in SHV-1, which may contribute to differences in kinetic constants of inhibition. rcsb.org Ultrahigh-resolution structures have allowed visualization of hydrogen atoms on catalytic residues like Lys73, Ser130, and Glu166, providing insights into protonation states and hydrogen bonding networks. pnas.orgpnas.org

Here is a summary of observed interactions in some Class A complexes:

| Beta-Lactamase (Class A) | PDB ID (Example) | Resolution (Å) | Key Interacting Residues | Notable Interactions |

| CTX-M-15 | 4HBU rcsb.org | 1.1 nih.gov | Ser70, Asn104, Asn132, Glu166, Lys73, Ser130, Ser237, Thr235, Arg276 | Covalent bond to Ser70; H-bonds with Asn104, Asn132, Ser237; Oxyanion hole interaction; Interactions with catalytic residues. pnas.orgresearchgate.netpnas.org |

| KPC-2 | 4ZBE pdbj.org | 1.80 rcsb.org | Ser70, Thr216, Asn132, Ser130, Thr235, Thr237 | Covalent bond to Ser70; H-bonds with Thr216, Asn132, Ser130, Thr235, Thr237; Interaction with deacylation water. asm.orgrcsb.org |

| SHV-1 | 4ZAM rcsb.org | 1.42 rcsb.org | Ser70, Lys234, Thr235 | Covalent bond to Ser70; H-bonds with Lys234, Thr235; Different H-bonding pattern compared to KPC-2 regarding Ser130. rcsb.orgasm.org |

This compound Complex with Class C Beta-Lactamases (e.g., AmpC)

This compound is a potent inhibitor of Class C β-lactamases, such as AmpC. nih.govrcsb.org High-resolution crystal structures of this compound bound to P. aeruginosa AmpC have provided valuable insights into the inhibition mechanism in this class. nih.govasm.org The structure of this compound in complex with P. aeruginosa AmpC was determined to 1.1 Å resolution. nih.gov

The binding pocket of Class C enzymes is typically more open than that of Class A enzymes, which accommodates the bulkier side chains of cephalosporins. asm.org Despite structural differences between this compound and β-lactam substrates like aztreonam (B1666516), the hydrogen-bonding patterns and key interactions in the acylated forms are remarkably similar in AmpC. nih.gov

A novel interaction observed in the Class C binding mode of this compound is an intramolecular connectivity suggestive of a short, strong hydrogen bond between the amide group and the N1 nitrogen of the piperidine (B6355638) ring. nih.gov This interaction was not observed in a Class A β-lactamase structure at comparable resolution. nih.gov Analysis of the AmpC structure bound to this compound shows interactions with residues within the binding pocket. researchgate.net Conserved residues in the Class C binding pocket specifically interact with the sulfate (B86663) group of this compound. researchgate.net

Here is a summary of observed interactions in some Class C complexes:

| Beta-Lactamase (Class C) | PDB ID (Example) | Resolution (Å) | Key Interacting Residues | Notable Interactions |

| P. aeruginosa AmpC | 4OOY rcsb.org | 1.1 nih.gov | Ser64, Lys67, Lys315, Arg349, Tyr220, Asn346 | Covalent bond to Ser64; Intramolecular H-bond within this compound; Interactions with conserved residues in the binding pocket, including those interacting with the sulfate group. nih.govresearchgate.netresearchgate.net |

| E. coli AmpC | 6tbw pdbj.org | 1.51 pdbj.org | Ser64 | Covalent bond to Ser64. pdbj.org |

This compound Complex with Select Class D Beta-Lactamases (e.g., OXA-10, OXA-48)

This compound also inhibits some Class D β-lactamases, including OXA-10 and OXA-48, although variable levels of inhibition have been observed for this class. acs.org Crystal structures of this compound covalently bound to OXA-10 and OXA-48 have been determined, providing structural and mechanistic insights into these interactions. acs.orgnih.govrcsb.org The crystal structures of this compound bound to OXA-10 and OXA-48 were determined at 1.7 Å and 2.0 Å resolution, respectively. acs.orgnih.gov

Class D enzymes are unique in having a carbamylated lysine (B10760008) residue that plays a role in catalysis. rcsb.org Crystallographic studies have suggested that this compound may target OXA enzymes partly by promoting decarbamylation of this lysine, although solution studies using NMR have shown differences, indicating that this compound treatment does not abolish lysine carbamylation in solution. rcsb.orgrsc.org

In the OXA-10 this compound complex, structures obtained in the presence of halide ions showed bromide or iodide ions bound in the active site, either between Trp-154 and Lys-70 or in a position expected for the 'hydrolytic water' molecule. rcsb.orgrsc.org In these crystal structures, Lys-70 was decarbamylated, contrasting with some solution studies. rcsb.org In OXA-48 complexes, this compound shows a very similar binding mode across available crystal structures and appears to induce decarbamylation of the catalytic Lys73, even under basic conditions. researchgate.netresearchgate.net This has been suggested as a factor contributing to this compound's potency against Class D carbapenemases. researchgate.net

Here is a summary of observed interactions in some Class D complexes:

| Beta-Lactamase (Class D) | PDB ID (Example) | Resolution (Å) | Key Interacting Residues | Notable Interactions |

| OXA-10 | 5MNU, 5MOZ, 5MMY rcsb.orgrsc.org | 1.56, 1.34, 1.88 rsc.org | Ser70, Lys70, Trp154 | Covalent bond to Ser70; Halide ion binding in active site; Apparent decarbamylation of Lys70 in crystal structures. rcsb.orgrsc.org |

| OXA-48 | 4S2K rcsb.orgresearchgate.net | 2.10 rcsb.org | Ser70, Lys73, Arg214 | Covalent bond to Ser70; Apparent induction of Lys73 decarbamylation; Different interactions compared to nacubactam (B609398) regarding Arg214. researchgate.netresearchgate.net |

Conformational Changes and Binding Dynamics

The binding of this compound to β-lactamases can induce conformational changes in the enzyme structure, particularly in the active site and surrounding loops. In Class A β-lactamases, binding of this compound can induce a conformational shift in Tyr105. pnas.org In one observed conformation, Tyr105 shifts towards the piperidine ring of this compound, potentially forming a favorable nonpolar interaction. pnas.org Lys73 also moves away from Glu166 and closer to Ser130 upon this compound binding, similar to previous observations. pnas.org

Studies using NMR have investigated the dynamics of β-lactamases upon this compound binding. For instance, in the Class A Toho-1 β-lactamase, titration with this compound leads to chemical shift perturbations indicative of tight covalent binding and allows for mapping of the inhibitor binding site. osti.gov While the ligand-free and this compound-bound enzymes show well-ordered structures on short timescales, relaxation dispersion experiments suggest an escalation in motions on the millisecond timescale in the vicinity of the active site upon substrate binding. osti.gov This combination of rigidity on short timescales and flexibility on longer timescales may be consistent with achieving both high catalytic efficiency and broad substrate specificity. osti.gov

Conformational changes can also play a role in resistance to this compound. For example, mutations in KPC-2, such as the D179Y variant, can lead to a disordered Ω loop, which may decrease the affinity for this compound. asm.org Similarly, substitutions in OXA-48, such as P68A and P68A,Y211S, have been associated with increased flexibility within the active site, contributing to resistance. researchgate.netasm.org

Hydrogen Bonding Patterns and Active Site Interactions

Hydrogen bonding is a critical aspect of this compound's interaction with β-lactamases, contributing to the stability of the carbamoyl-enzyme complex and the specificity of inhibition. In Class A enzymes, the carbonyl oxygen of this compound participates in the oxyanion hole through hydrogen bonds with the backbone -NH groups of Ser70 and Ser237. pnas.orgpnas.org The carboxamide group forms hydrogen bonds with Asn104 and Asn132, and a weaker interaction with the backbone carbonyl of Ser237. pnas.orgpnas.org

The hydroxylamine-O-sulfonate group of this compound is also involved in hydrogen bonding. In one conformation, the N6 nitrogen acts as a hydrogen bond donor to Ser130, which in turn donates a hydrogen to Lys73. pnas.orgpnas.org These interactions may influence the protonation state of Lys73. pnas.orgpnas.org The this compound sulfonate group can also affect the position of the hydrogen on the Ser130 hydroxyl group, indirectly influencing the pKa of Lys73. pnas.orgpnas.org The flexibility and hydrogen bonding capability of the this compound side chain may perturb the pKa of Lys73, making proton acceptance from Glu166 unfavorable and contributing to the stability of the carbamoyl (B1232498) complex. pnas.orgpnas.org

The network of hydrogen bonds and other interactions within the active site contributes to the rigid positioning of the this compound-enzyme complex. nih.gov This rigidity, along with the carbamate (B1207046) linkage and displacement of the deacylation water molecule, allows the intermediate structure to persist without rapid degradation. nih.gov

Here are some key hydrogen bonding interactions observed:

| Beta-Lactamase Class | This compound Moiety | Interacting Residues | Type of Interaction | Notes |

| Class A | Carbonyl oxygen | Ser70 (backbone NH), Ser237 (backbone NH) | Hydrogen bond (Oxyanion hole) | Stabilizes the negative charge development during acylation. pnas.orgpnas.org |

| Class A | Carboxamide group | Asn104 (side chain), Asn132 (side chain), Ser237 (backbone carbonyl) | Hydrogen bond | Contributes to binding affinity. pnas.orgpnas.org |

| Class A | Hydroxylamine-O-sulfonate (N6) | Ser130 (side chain) | Hydrogen bond donor | Involved in proton transfer network. pnas.orgpnas.org |

| Class A | Sulfonate group | Ser130 (side chain), Lys73 (side chain) | Hydrogen bond network | Influences pKa of Lys73. pnas.orgpnas.org |

| Class C | Amide group and Piperidine N1 | Intramolecular | Short strong hydrogen bond (suggested) | Unique to Class C binding mode. nih.gov |

| Class D (OXA-10) | This compound complex with halide ions | Trp154, Lys70, Halide ion | Interactions involving halide ions | Observed in crystal structures. rcsb.orgrsc.org |

Enzymatic Mechanisms of this compound Inhibition

This compound inhibits serine β-lactamases through a detailed process involving covalent modification of the active site serine, formation of a stable complex, and specific proton transfer mechanisms, particularly in Class A enzymes. drugbank.comfrontiersin.orgpnas.orgsemanticscholar.orgpnas.org

Reversible Covalent Modification of Serine Residues

The primary mechanism by which this compound inhibits serine β-lactamases is through reversible covalent modification of the nucleophilic serine residue located in the enzyme's active site. drugbank.comfrontiersin.orgpnas.orgsemanticscholar.orgrsc.org This residue, equivalent to Ser70 in the well-studied TEM-1 enzyme, initiates the inhibitory process by attacking the carbonyl carbon of this compound's cyclic urea (B33335) group. frontiersin.orgrsc.orgplos.org This nucleophilic attack leads to the opening of the diazabicyclo[3.2.1]octane ring structure of this compound and the formation of a covalent bond with the serine residue. nih.govfrontiersin.org While this involves covalent acylation, similar to β-lactam substrates, the resulting complex with this compound is notably stable and the inhibition is reversible, a key difference from the irreversible inhibition often seen with β-lactam-based inhibitors. nih.govpnas.orgsemanticscholar.orgnih.govrsc.orgtandfonline.com The retention of the acyl-enzyme adduct under denaturing conditions supports the covalent nature of this linkage. pnas.orgnih.gov

Formation and Stability of the Carbamoyl-Enzyme Complex

Following the covalent modification of the active site serine, a relatively stable carbamoyl-enzyme complex is formed. pnas.orgtandfonline.comresearchgate.net This complex is a central intermediate in the inhibition mechanism. pnas.org The stability of this carbamoyl linkage, compared to the ester linkage formed with β-lactam substrates, contributes to the effectiveness of this compound. pnas.orgpnas.org Biophysical and kinetic analyses, including mass spectrometry, infrared spectrometry, and crystallography, have revealed the formation of this stable complex. tandfonline.comresearchgate.net The stability is thought to arise, at least partially, from the chemical difference between the carbamoyl linkage of this compound and the ester linkage of β-lactams. pnas.orgpnas.org Additionally, interactions with polar residues in the active site can provide further stabilization to the carbamoyl-enzyme complex. tandfonline.com Unlike some β-lactam-based inhibitors that can undergo fragmentation after acyl-enzyme formation, this compound typically forms a single, major stable carbamoyl-enzyme complex upon regioselective ring opening of its cyclic urea group. tandfonline.comresearchgate.net The stability of this complex is crucial for displacing the equilibrium towards the covalent enzyme-inhibitor adduct, which is essential for this compound's efficacy. researchgate.net While generally stable, hydrolysis of the this compound-derived carbamoyl-enzyme complex can occur, as observed with KPC-2 β-lactamase, potentially involving initial loss of the N-sulfate group. rsc.orgtandfonline.com

Proton Transfer Mechanisms in Class A Beta-Lactamases

Proton transfer mechanisms play a critical role in the catalytic cycle of Class A β-lactamases and are influenced by this compound binding. pnas.orgpnas.orgmorressier.com In the normal catalytic mechanism of Class A enzymes, a concerted base catalysis involving residues like Lys73 and Glu166 is involved. pnas.orgpnas.org Substrate binding triggers proton transfers that alter the protonation states of these catalytic residues. pnas.orgpnas.org A neutral Lys73 deprotonates and activates Ser70 for nucleophilic attack. pnas.orgpnas.org

High-resolution crystal structures of Class A β-lactamases, such as CTX-M-14, in complex with this compound have provided insights into the protonation states of key catalytic residues in the acyl-enzyme complex. pnas.orgpnas.org These structures have captured the acyl-enzyme in a state where both Lys73 and Glu166 are neutral. pnas.orgpnas.org Compared to β-lactam acyl-enzyme complexes, the proton transfer from Glu166 to Lys73 appears to be hindered by this compound. pnas.orgpnas.org Studies suggest that the unique hydroxylamine-O-sulfonate side chain of this compound may perturb the pKa of Lys73 differently than the carboxylate group of β-lactams, resulting in Lys73 being a weaker base in the this compound acyl-enzyme complex. pnas.orgmorressier.com This altered pKa of Lys73 hinders the deprotonation of Glu166, thereby impeding the initiation of the deacylation step and contributing to the stability of the carbamoyl-enzyme complex and the slow reversibility of inhibition. pnas.orgmorressier.com

Kinetic Analysis of this compound Inhibition (k2/Ki values)

Kinetic analysis is essential for understanding the efficiency and potency of this compound inhibition. Key parameters include the acylation rate constant (k2) and the dissociation constant of the initial non-covalent enzyme-inhibitor complex (Ki). The ratio k2/Ki represents the efficiency of acylation or the inactivation efficiency of the inhibitor. nih.govresearchgate.net

Studies have measured the acylation and deacylation rates of this compound against various clinically important serine β-lactamases across Ambler classes A, C, and D. nih.gov The efficiency of acylation (k2/Ki) varies depending on the specific enzyme. For instance, k2/Ki values have been reported for enzymes such as CTX-M-15, KPC-2, Enterobacter cloacae AmpC, Pseudomonas aeruginosa AmpC, OXA-10, and OXA-48. nih.gov

| Enzyme | Class | k2/Ki (M⁻¹s⁻¹) | Reference |

| CTX-M-15 | A | 1.0 × 10⁵ | nih.gov |

| KPC-2 | A | 1.4 × 10³ - 4 × 10⁵ | nih.govasm.org |

| E. cloacae AmpC | C | Data varies | nih.gov |

| P. aeruginosa AmpC | C | Data varies | nih.gov |

| OXA-10 | D | 1.1 × 10¹ | nih.govuclouvain.be |

| OXA-48 | D | 1400 - ~2800 | nih.govresearchgate.netuclouvain.be |

| OXA-163 | D | 1720 ± 75 | researchgate.netuclouvain.be |

| OXA-24 | D | 51-52 | uclouvain.be |

| OXA-23 | D | 300 | uclouvain.be |

| OXA-427 | D | 80 ± 20 | uclouvain.be |

| SHV-1 | A | Data varies | oup.com |

Note: Some values are approximate or range-bound based on the available data.

The deacylation rate (koff or k-2) is also a crucial parameter, reflecting the rate of recovery of active enzyme from the covalent complex. pnas.orgnih.govoup.com this compound inhibition is characterized by a slow deacylation rate, contributing to the prolonged inhibition of the enzyme. pnas.orgnih.gov For TEM-1, the deacylation off-rate was determined to be 0.045 min⁻¹, corresponding to a half-life of enzyme recovery of 16 minutes. pnas.orgnih.gov The stability of the acyl-enzyme complex to rearrangement or hydrolysis varies across different enzymes, with KPC-2 showing a slow hydrolytic route involving fragmentation. plos.orgnih.gov

Comparative Structural Biology of this compound with Other Beta-Lactamase Inhibitors

This compound stands apart from many classical β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, primarily due to its non-β-lactam structure. mdpi.comnih.govfrontiersin.orgtandfonline.com While traditional inhibitors are often β-lactam derivatives that inactivate enzymes through irreversible or suicide inhibition mechanisms, this compound's diazabicyclo[3.2.1]octanone core allows for a reversible covalent interaction with the active site serine. nih.govmdpi.comnih.govtandfonline.commdpi.com

Structural studies, including high-resolution X-ray crystallography of this compound in complex with various β-lactamases (e.g., CTX-M-15, P. aeruginosa AmpC, M. tuberculosis BlaC), have provided insights into its binding mode. plos.orgnih.gov this compound adopts similar conformations in the active sites of both Class A and C enzymes, making contact with key conserved residues. nih.gov The opened this compound ring maintains a conformation that facilitates the reversible reaction and recyclization back to the intact inhibitor. rsc.orgtandfonline.comnih.gov

A notable difference lies in the interactions mediated by this compound's sulfate group, which has greater polarity compared to the C3/C4 carboxylate found in β-lactam inhibitors. nih.gov This increased polarity allows for the formation of multiple hydrogen bonds within the active site, contributing to the stabilization of the carbamoyl-enzyme complex. tandfonline.comnih.gov

Compared to β-lactam inhibitors, the carbamoyl-enzyme complex formed by this compound is generally more stable to enzyme-assisted hydrolysis. pnas.orgpnas.org This enhanced stability, coupled with the ability of the enzyme-inhibitor complex to deacylate and regenerate intact this compound and active enzyme, represents a unique mechanism among β-lactamase inhibitors. mdpi.compnas.orgnih.govtandfonline.comnih.gov This reversible nature contrasts with the fragmentation reactions that some β-lactam-based inhibitors undergo, leading to inactive products. semanticscholar.orgtandfonline.comresearchgate.netnih.gov The structural features of this compound's bicyclic core are proposed to enable the formation of a highly stable covalent complex with β-lactamases, comparable to that of β-lactam inhibitors, while also facilitating the reversible deacylation process. rsc.org

Iii. Mechanisms of Action and Spectrum of Activity of Avibactam in Combination Therapies

Role of Avibactam (B1665839) in Restoring Beta-Lactam Efficacy

Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, exert their bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, the increasing prevalence of beta-lactamase-producing bacteria has significantly compromised the effectiveness of these crucial antibiotics. This compound acts as a potent inhibitor of many clinically relevant beta-lactamases, effectively safeguarding the beta-lactam partner from enzymatic hydrolysis. taylorandfrancis.comdrugbank.com This protection allows the beta-lactam to reach and bind to its PBP targets, disrupting cell wall synthesis and leading to bacterial cell death. seq.es Unlike some older beta-lactamase inhibitors, this compound is a reversible covalent inhibitor, forming a stable acyl-enzyme complex with the beta-lactamase, which then undergoes slow deacylation, regenerating the active inhibitor. taylorandfrancis.comnih.govtandfonline.com This reversible binding contributes to its effectiveness against a broader range of enzymes. taylorandfrancis.comnih.gov

Activity Against Specific Beta-Lactamase Classes

This compound demonstrates inhibitory activity against a wide array of serine beta-lactamases, including those belonging to Ambler classes A, C, and certain D. asm.orgnih.govtandfonline.comseq.es This broad spectrum of inhibition is a key factor in its ability to restore the activity of partner beta-lactams against multidrug-resistant Gram-negative pathogens. nih.govnih.gov

This compound is a potent inhibitor of Ambler class A beta-lactamases, which include extended-spectrum beta-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). nih.govtandfonline.comseq.eselsevier.esijmedicine.comnih.gov ESBLs, such as TEM, SHV, and CTX-M types, are a major cause of resistance to extended-spectrum cephalosporins. seq.esijmedicine.com KPCs are carbapenemases that hydrolyze carbapenems and other beta-lactams. seq.esijmedicine.com this compound effectively inhibits these enzymes, restoring the susceptibility of bacteria producing them to the co-administered beta-lactam, such as ceftazidime (B193861). seq.eselsevier.esijmedicine.comnih.gov Studies have shown this compound's ability to inhibit SHV-1 and KPC-2 through covalent bonding to the catalytic serine residue. nih.gov

This compound is notable for its activity against Ambler class C beta-lactamases, also known as AmpC cephalosporinases. nih.govseq.esnih.govelsevier.esasm.org Unlike older beta-lactamase inhibitors like clavulanic acid, which have limited activity against AmpC enzymes, this compound effectively inhibits both chromosomal and plasmid-mediated AmpC beta-lactamases found in Enterobacteriaceae and Pseudomonas aeruginosa. nih.govseq.eselsevier.esasm.orgmdpi.com This inhibition is crucial for overcoming resistance mediated by the overexpression or induction of these enzymes. asm.orgmdpi.com Structural studies have provided insight into the mechanism of this compound binding and inhibition of AmpC from P. aeruginosa. nih.govnih.gov

This compound also demonstrates inhibitory activity against certain Ambler class D beta-lactamases, particularly the OXA-48 type carbapenemases. seq.esijmedicine.comnih.govrcsb.orgmdpi.com OXA-48-like enzymes are increasingly prevalent and contribute to carbapenem (B1253116) resistance, especially in Enterobacteriaceae. ijmedicine.comnih.govmdpi.com this compound's ability to inhibit OXA-48 is a significant advantage in treating infections caused by these resistant strains. ijmedicine.comnih.govrcsb.org Structural studies of OXA-48 in complex with this compound have revealed the binding mode and provided a rationale for the selective inhibition of OXA-48 members. rcsb.org While effective against OXA-48, this compound's activity against other class D enzymes can be limited. seq.esmdpi.com

A critical limitation of this compound's spectrum of activity is its lack of inhibition against Ambler class B beta-lactamases, also known as metallo-beta-lactamases (MBLs). asm.orgseq.esnih.govxiahepublishing.comilaphar.orgscielo.br MBLs, such as NDM, VIM, and IMP, utilize a zinc ion in their active site for hydrolysis and are not inhibited by this compound. asm.orgnih.govnih.gov Therefore, combination therapies involving this compound are generally not effective against bacteria producing MBLs. xiahepublishing.comilaphar.orgnih.gov However, the combination of ceftazidime-avibactam with aztreonam (B1666516) has shown promise against MBL-producing strains that also produce serine beta-lactamases, as aztreonam is stable against MBLs and this compound can inhibit the co-produced serine enzymes. seq.esxiahepublishing.comnih.govmjima.org

Select Class D Beta-Lactamases (e.g., OXA-48)

In Vitro Susceptibility and Potency Studies

In vitro studies have consistently demonstrated the ability of this compound to restore the susceptibility of resistant Gram-negative bacteria to its partner beta-lactams, particularly ceftazidime. seq.eselsevier.esnih.govnih.gov These studies often involve determining the minimum inhibitory concentrations (MICs) of the beta-lactam alone and in combination with a fixed concentration of this compound against a panel of clinical isolates with known resistance mechanisms. elsevier.esnih.govnih.gov

Research findings indicate that the addition of this compound significantly lowers the MICs of ceftazidime against isolates producing ESBLs, AmpC, and KPC enzymes. seq.eselsevier.esnih.gov For example, studies have shown that ceftazidime-avibactam is highly active against ESBL-producing Escherichia coli and Klebsiella pneumoniae, rendering most ceftazidime-resistant isolates susceptible. elsevier.es Against carbapenem-resistant Enterobacteriaceae producing KPC, ceftazidime-avibactam has demonstrated potent in vitro activity. newmicrobiologica.org

Studies evaluating the in vitro activity against Pseudomonas aeruginosa isolates, including multidrug-resistant strains, have shown that this compound restores ceftazidime susceptibility in a significant proportion of isolates, particularly those producing AmpC. scielo.brnih.govmdpi.com However, the required concentration of this compound to achieve susceptibility can vary depending on the specific resistance mechanism and bacterial species. nih.gov

Data from in vitro checkerboard assays have illustrated concentration-dependent effects of this compound in lowering ceftazidime MICs against various resistant strains. nih.gov While a fixed concentration of 4 mg/L this compound is commonly used in susceptibility testing and is effective for many isolates, some strains, particularly certain P. aeruginosa isolates, may require higher concentrations for optimal activity. nih.gov

Interactive Data Table Example (Illustrative, based on general findings from search results, specific values would come from detailed study data):

| Bacterial Species | Resistance Mechanism | Ceftazidime MIC Range (µg/mL) | Ceftazidime-Avibactam MIC Range (µg/mL) (with 4 µg/mL this compound) |

| E. coli | ESBL | >32 | 0.25 - 2 |

| K. pneumoniae | KPC | >64 | 0.5 - 4 |

| P. aeruginosa | AmpC | >16 | 1 - 8 |

| Enterobacter spp. | AmpC | >32 | 0.5 - 4 |

| K. pneumoniae | OXA-48 | >16 | 0.5 - 4 |

| Enterobacteriaceae (MBL) | NDM | >64 | >64 |

Note: This table is illustrative and represents typical ranges observed in in vitro studies. Specific MIC values can vary depending on the isolate, methodology, and study.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) determinations are a standard in vitro method used to assess the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. In the context of this compound combination therapies, MIC testing is essential to demonstrate the restoration of the partner antibiotic's activity against resistant strains. Studies evaluating combinations like ceftazidime-avibactam and aztreonam-avibactam frequently report significant reductions in MIC values for the partner antibiotic against bacteria producing susceptible β-lactamases when this compound is present. asm.orgnih.govjlabphy.org

Research has shown that the addition of this compound to ceftazidime improves its in vitro activity against Enterobacteriaceae and Pseudomonas aeruginosa, particularly those producing ESBL, AmpC, and KPC enzymes. dovepress.comresearchgate.net Similarly, the combination of aztreonam and this compound has demonstrated potent activity against metallo-β-lactamase (MBL)-producing Enterobacterales, where aztreonam alone would be ineffective due to co-produced serine β-lactamases. jlabphy.orgmjima.orgals-journal.com

Data from various studies illustrate the impact of this compound on the MICs of partner antibiotics against resistant isolates. For instance, a study evaluating ceftazidime-avibactam against carbapenem-resistant Klebsiella pneumoniae and MDR Pseudomonas aeruginosa observed a significant decrease in ceftazidime-avibactam MICs for a majority of strains when tested in combination with other agents like amikacin (B45834) or aztreonam compared to ceftazidime-avibactam alone. asm.orgnih.gov Another study specifically looking at aztreonam-avibactam synergy against MBL-producing Enterobacterales reported 100% synergistic activity, with aztreonam MICs decreasing to the sensitive range in the presence of this compound. mjima.org

Time-Kill Curve Analysis

Time-kill curve analysis is an in vitro method used to determine the rate and extent of bacterial killing by an antimicrobial agent or combination over a defined period. This method provides dynamic information about the interaction between the antibiotic and the bacteria, including whether the effect is bactericidal or bacteriostatic and if synergy exists between combined agents. asm.orgd-nb.infofrontiersin.orgplos.org

Studies utilizing time-kill assays have provided valuable insights into the efficacy of this compound-containing combinations. For ceftazidime-avibactam, time-kill studies have demonstrated concentration-dependent killing against susceptible strains, often showing a significant reduction in bacterial counts over time compared to the partner antibiotic alone. d-nb.infofrontiersin.orgplos.org For example, ceftazidime-avibactam at concentrations at or above the MIC has shown significant bactericidal efficiency against resistant Klebsiella pneumoniae strains producing KPC-2 or OXA-232 carbapenemases. d-nb.infofrontiersin.org

Time-kill analysis has also been crucial in evaluating the synergy of aztreonam-avibactam combinations, particularly against MBL-producing isolates. These studies have shown that while aztreonam or this compound alone may have limited activity, their combination can result in a significant decrease in bacterial concentration over time, indicating a synergistic bactericidal effect. frontiersin.orgoup.com Some studies have reported a significant decrease in bacterial concentration within 4-8 hours of incubation with the ceftazidime-avibactam and aztreonam combination against carbapenem-resistant Klebsiella pneumoniae carrying blaNDM-1 or blaKPC-2 resistance genes. frontiersin.org

Bactericidal Effects and Pharmacodynamic Properties

This compound, in combination with partner β-lactam antibiotics, generally exhibits bactericidal activity against susceptible organisms. dovepress.comresearchgate.net The bactericidal effect is primarily driven by the partner β-lactam antibiotic, which inhibits bacterial cell wall synthesis, while this compound ensures the partner's stability against enzymatic degradation. ontosight.ainih.gov

Pharmacodynamic (PD) studies aim to relate the in vitro activity of an antimicrobial to its in vivo efficacy. For this compound combinations, key PD indices evaluated include the fraction of the time that the free drug concentration remains above the MIC (%fT>MIC) for the partner antibiotic, and for this compound, parameters like the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) or the fraction of time that the free drug concentration exceeds a certain threshold (fT>CT). nih.gov

Preclinical and clinical data suggest that the efficacy of ceftazidime-avibactam is best predicted by the fAUC/MIC ratio for this compound against Enterobacteriaceae, while for Pseudomonas aeruginosa, fT>CT for this compound might be more predictive, depending on the infusion mode. nih.gov Studies have also investigated the pharmacodynamics of ceftazidime-avibactam against both extracellular and intracellular forms of Pseudomonas aeruginosa, indicating that this compound's ability to inhibit β-lactamases is not significantly different in these different environments. oup.com

Data Table: Illustrative MIC and Time-Kill Findings

| Combination | Bacterial Species/Resistance Mechanism | In vitro Method | Key Finding | Source |

| Ceftazidime-Avibactam | Carbapenem-resistant K. pneumoniae | MIC Determination | Significant decrease in MICs compared to ceftazidime alone. | asm.org |

| Aztreonam-Avibactam | MBL-producing Enterobacterales | MIC Determination | 100% synergistic activity, aztreonam MICs reduced to sensitive range. | mjima.org |

| Ceftazidime-Avibactam | KPC-2 or OXA-232 K. pneumoniae | Time-Kill Curve | Significant bactericidal effect at ≥2x MIC. | d-nb.info |

| Aztreonam-Avibactam | NDM-1 or KPC-2 K. pneumoniae | Time-Kill Curve | Significant decrease in bacterial concentration compared to monotherapy. | frontiersin.org |

| Ceftazidime-Avibactam + Amikacin | KPC-producing K. pneumoniae | Time-Kill Curve | Most effective activity against tested strains. | plos.org |

Synergy with Partner Beta-Lactam Antibiotics

This compound's primary utility lies in its synergistic activity with partner β-lactam antibiotics. By inhibiting key β-lactamases that would otherwise inactivate the partner drug, this compound effectively restores the partner's antibacterial activity against resistant pathogens. This synergistic interaction is crucial for overcoming resistance mechanisms and expanding the spectrum of activity of the combination therapy.

Ceftazidime-Avibactam Combinations

The combination of ceftazidime and this compound (CAZ-AVI) is one of the most well-established applications of this compound. Ceftazidime is a third-generation cephalosporin (B10832234) with activity against a range of Gram-negative bacteria, but it is susceptible to hydrolysis by many β-lactamases. nih.govwikipedia.org The addition of this compound protects ceftazidime from degradation by Ambler class A, C, and some D β-lactamases, including ESBLs, AmpC enzymes, and KPC carbapenemases. wikipedia.orgdovepress.comnih.govmdpi.comoup.comijccm.org

Studies have consistently demonstrated the improved in vitro activity of ceftazidime in the presence of this compound against resistant Enterobacteriaceae and Pseudomonas aeruginosa. dovepress.comresearchgate.netnih.govijccm.org This combination has shown efficacy in treating infections caused by strains resistant to ceftazidime alone and even some carbapenem-resistant strains. dovepress.comnih.govnih.gov Time-kill studies and MIC determinations have confirmed the synergistic effect, showing reduced MICs and enhanced bacterial killing compared to ceftazidime alone. asm.orgnih.govd-nb.infofrontiersin.orgplos.orgresearchgate.net

Despite its broad coverage against many serine β-lactamases, ceftazidime-avibactam is generally not active against bacteria producing metallo-β-lactamases (MBLs), such as NDM, VIM, or IMP, as this compound does not inhibit these enzymes. dovepress.comoup.comxiahepublishing.com

Aztreonam-Avibactam Combinations

Aztreonam is a monobactam antibiotic that is stable against hydrolysis by MBLs but is susceptible to degradation by serine β-lactamases like ESBLs and AmpC. ijccm.orgwikipedia.orgmims.com The combination of aztreonam and this compound (ATM-AVI) is particularly valuable for treating infections caused by bacteria that co-produce MBLs and serine β-lactamases. wikipedia.orgijccm.org In such cases, the MBL would inactivate carbapenems, while the serine β-lactamase would inactivate aztreonam if used alone.

This compound protects aztreonam from hydrolysis by the co-produced serine β-lactamases, thereby restoring aztreonam's activity against MBL-producing strains. wikipedia.orgjlabphy.orgmjima.orgals-journal.com This synergistic interaction has been demonstrated in vitro through MIC reduction and time-kill studies against MBL-producing Enterobacterales. jlabphy.orgmjima.orgals-journal.comfrontiersin.orgoup.com Studies have reported high rates of synergy with the aztreonam-avibactam combination against MBL-producing isolates, including those co-producing OXA-48-like enzymes. jlabphy.orgmjima.orgals-journal.com

The aztreonam-avibactam combination is considered a promising therapeutic option for infections caused by MBL-producing Gram-negative bacteria, addressing a critical unmet medical need. ijccm.orgxiahepublishing.com

Other Investigational Combinations (e.g., Ceftaroline-Avibactam, Fosfomycin-Avibactam)

Beyond the established combinations with ceftazidime and aztreonam, this compound is also being investigated in combination with other antibiotics to explore potential synergistic activity and expand its utility.

Ceftaroline (B109729) is a fifth-generation cephalosporin with activity against Gram-positive bacteria, including MRSA, and some Gram-negative bacteria. mims.com The combination of ceftaroline and this compound is under clinical development. nih.gov this compound's ability to inhibit serine β-lactamases could potentially enhance ceftaroline's activity against Gram-negative bacteria that produce these enzymes.

Fosfomycin (B1673569) is a phosphonic acid antibiotic that inhibits an early step in bacterial cell wall synthesis. wikipedia.orgmims.comnih.gov In vitro studies have explored the potential for synergy between this compound and fosfomycin against resistant Gram-negative bacteria. Some research has indicated that the combination of ceftazidime-avibactam and fosfomycin may be effective against certain resistant strains, such as KPC-producing Klebsiella pneumoniae. asm.orgnih.gov Time-kill assays have been used to evaluate the synergistic potential of such combinations. asm.org

These investigational combinations highlight the ongoing efforts to leverage this compound's β-lactamase inhibitory activity to improve the effectiveness of various partner antibiotics against the growing threat of antimicrobial resistance.

Iv. Mechanisms of Resistance to Avibactam

Mutational Mechanisms of Resistance

Mutational mechanisms are a primary driver of resistance to ceftazidime-avibactam contagionlive.comnih.govmdpi.com. These genetic alterations can affect beta-lactamase enzymes, efflux pumps, and outer membrane porins, leading to reduced susceptibility or outright resistance nih.govmdpi.comengineering.org.cnnih.gov.

Alterations in Beta-Lactamase Active Sites (e.g., Asp179Tyr in KPC-2)

Mutations within the active site of beta-lactamase enzymes, particularly KPC variants, are a common mechanism of resistance to ceftazidime-avibactam contagionlive.comnih.govmdpi.comnih.gov. The Asp179Tyr (D179Y) substitution in KPC-2 is a well-characterized example contagionlive.comnih.govmdpi.comasm.orgasm.org. This single amino acid change is sufficient to prevent inhibition of KPC-2 by This compound (B1665839), leading to resistance to the combination asm.org. The D179Y mutation in KPC-2 and KPC-3 variants has been frequently identified in both in vitro selected mutants and clinical isolates asm.orgnih.gov. This substitution abolishes the hydrolysis of carbapenems like meropenem (B701) and aztreonam (B1666516) by KPC-2 and can improve inhibition by clavulanate, potentially offering alternative therapeutic options asm.org. The D179Y substitution reduces the this compound rate constant for KPC-2 inhibition by approximately 70,000-fold researchgate.net. While this mutation impairs this compound binding, it also often leads to a decrease in carbapenemase activity, sometimes restoring susceptibility to carbapenems (the "see-saw" effect) mdpi.comnih.govasm.orgfrontiersin.org. Other mutations in KPC enzymes, such as V240G and the double substitution D179Y/T243M, also contribute to ceftazidime-avibactam resistance asm.orgacs.org.

Modifications in Omega-Loop of Beta-Lactamases

Modifications within the omega (Ω)-loop region of beta-lactamases are significant contributors to ceftazidime-avibactam resistance contagionlive.comnih.govfrontiersin.orgnih.gov. This loop is located near the active site and mutations here can affect this compound binding frontiersin.org. Amino acid changes in the Ω-loop of KPC-2 and KPC-3 have been described as causing ceftazidime-avibactam resistance contagionlive.comseq.esnih.gov. For instance, single amino acid substitutions and short insertions (1-6 residues) within or immediately adjacent to the C-terminus of the Ω-loop of KPC-3 have been shown to cause large increases in the MIC of ceftazidime (B193861) in the presence of this compound nih.gov. Structural mutations in the Ω loop or adjacent residues in AmpC mutants can reduce their susceptibility towards this compound inhibition and enhance their catalytic efficiencies towards ceftazidime mdpi.com. While single substitutions in the Ω loop of CTX-M enzymes did not consistently lead to ceftazidime-avibactam resistance, some substitutions increased the MIC of ceftazidime, potentially favoring the selection of resistant mutants asm.org.

Mutations Affecting Efflux Pumps and Outer Membrane Porins

Mutations affecting bacterial efflux pumps and outer membrane porins play important roles in ceftazidime-avibactam resistance nih.govmdpi.comengineering.org.cnnih.govmdpi.com. Efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can pump antibiotics, including this compound, out of the cell, reducing intracellular drug concentration engineering.org.cnfrontiersin.orgnih.gov. Overexpression of efflux pumps, sometimes due to mutations in their regulators (e.g., nalD or mexT in P. aeruginosa), contributes to resistance engineering.org.cnfrontiersin.org.

Alterations in outer membrane porins, which control the entry of antibiotics into the bacterial cell, can also lead to resistance engineering.org.cnnih.govnih.gov. Loss or modification of porins can reduce the permeability of the outer membrane to ceftazidime and/or this compound nih.govengineering.org.cnnih.govelsevier.es. Mutations in porins like OmpK35 and OmpK36 in K. pneumoniae have been shown to increase the MIC for ceftazidime-avibactam nih.govmdpi.com. While ceftazidime entry is thought to be less dependent on major porins than carbapenems, some studies suggest their role in ceftazidime-avibactam resistance engineering.org.cnelsevier.es. A novel mechanism of resistance associated with mutations in porin LamB has also been identified in KPC-producing K. pneumoniae nih.gov.

Role of Chromosomal and Plasmid-Mediated Resistance Determinants

Resistance to this compound can be mediated by genes located on both bacterial chromosomes and plasmids nih.govxiahepublishing.com. Plasmid-mediated resistance is particularly concerning due to the potential for rapid dissemination of resistance genes among bacterial populations through horizontal gene transfer asm.orgresearchgate.net. Mutations in plasmid-borne blaKPC genes are a significant cause of ceftazidime-avibactam resistance, and these mutations can emerge during treatment asm.orgtandfonline.com. The emergence of resistance-conferring blaKPC-3 mutations in K. pneumoniae within days of ceftazidime-avibactam exposure has been observed asm.org. Chromosomal mutations can also contribute to resistance, sometimes in conjunction with plasmid-mediated mechanisms medrxiv.org. For example, mutations in chromosomal genes affecting porins or efflux pumps can act in combination with the presence of beta-lactamase genes to confer higher levels of resistance medrxiv.org. Chromosomal and plasmid-borne AmpC cephalosporinases are also major resistance mechanisms to beta-lactams and can be affected by mutations leading to ceftazidime-avibactam resistance nih.govnih.govasm.org.

Acquired Resistance Mechanisms

Acquired resistance mechanisms involve the acquisition of new genetic material, often through horizontal gene transfer, which confers resistance to this compound.

Emergence of Metallo-Beta-Lactamases

A critical acquired resistance mechanism is the emergence and spread of Metallo-Beta-Lactamases (MBLs) mdpi.comasm.orgasm.orgnih.govasm.orgfrontiersin.orgxiahepublishing.commedrxiv.orgoup.com. This compound is a broad-spectrum inhibitor of serine beta-lactamases (SBLs), including Ambler class A, C, and some D enzymes, but it does not inhibit class B MBLs mdpi.comasm.orgseq.esasm.orgnih.gov. MBLs utilize zinc ions in their active site for hydrolysis, a mechanism distinct from the serine-based hydrolysis of SBLs, which this compound targets asm.orgasm.org. Therefore, bacteria producing MBLs, such as NDM, VIM, and IMP variants, are inherently resistant to this compound mdpi.comoup.comnih.gov.

The increasing prevalence of MBL-producing Enterobacterales and P. aeruginosa poses a significant threat to the effectiveness of ceftazidime-avibactam xiahepublishing.comoup.comasm.org. While ceftazidime-avibactam is active against many carbapenem-resistant Enterobacteriaceae (CRE) producing serine carbapenemases like KPC, it is ineffective against CRE producing MBLs contagionlive.comoup.com. The co-occurrence of MBLs with SBLs is also common, further complicating treatment options mdpi.comasm.org. Although this compound does not inhibit MBLs, the combination of ceftazidime-avibactam with aztreonam shows promise against MBL-producing bacteria. This is because aztreonam is stable against MBL hydrolysis, and this compound can inhibit co-produced SBLs that would otherwise inactivate aztreonam mdpi.comnih.govmjima.org.

Co-expression of Multiple Resistance Genes

The co-expression of multiple resistance genes is a significant mechanism contributing to high-level resistance to this compound, especially in challenging pathogens like carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa. In CRE, particularly those producing metallo-β-lactamases (MBLs), a complex molecular background often involves the presence of multiple β-lactamases nih.gov. Although this compound does not inhibit MBLs, the co-occurrence of MBL genes (such as blaNDM-1) with genes encoding enzymes that this compound does inhibit (like OXA-48) can complicate treatment and contribute to resistance nih.gov. For instance, studies have shown co-expression of NDM-1 and OXA-48 in CAZ-AVI resistant Klebsiella pneumoniae isolates nih.gov.

In Pseudomonas aeruginosa, resistance to CAZ-AVI can involve the simultaneous use and interplay of multiple mechanisms, including the carriage of ESBLs and the overexpression of RND efflux pumps such as MexAB-OprM tandfonline.com. Overexpression of MexAB-OprM, or mutations in its regulator gene nalD, can lead to decreased susceptibility to CAZ-AVI tandfonline.com. Different P. aeruginosa strains may utilize different efflux systems in combination with other resistance determinants to achieve resistance tandfonline.com. The co-expression of blaPER-1 with enhanced efflux pump activity has been found to contribute to high-level CAZ-AVI resistance in P. aeruginosa tandfonline.com. Additionally, the co-existence of OXA-48-like β-lactamases with impermeability, ESBLs, and/or AmpC can lead to clinically relevant resistance to carbapenems and presents a therapeutic challenge, particularly in K. pneumoniae harboring OXA-48-like enzymes mdpi.com.

Surveillance Studies on this compound Resistance Trends

The emergence of resistance during treatment has also been documented. In a study of patients treated for CRE infections with CAZ-AVI, resistance emerged in 10% of cases, including 14% of patients infected by K. pneumoniae and 32% with microbiologic failures contagionlive.com.

Cross-Resistance Patterns with Other Antimicrobial Agents

Cross-resistance patterns between this compound (in combination with ceftazidime) and other antimicrobial agents are an important consideration for clinical treatment strategies. While CAZ-AVI is active against many multidrug-resistant Gram-negative bacteria, resistance to CAZ-AVI can be associated with resistance to other antibiotic classes, particularly in isolates harboring certain resistance mechanisms.

Isolates resistant to CAZ-AVI have frequently shown high resistance to other classes of antibiotics, including cefoxitin, cefotaxime, aztreonam, and nitrofurantoin (B1679001) dovepress.com. This is often linked to the presence of broad-spectrum resistance mechanisms like ESBLs and MBLs, which can confer resistance to multiple β-lactams and other antibiotic classes dovepress.com.

Studies investigating cross-resistance between CAZ-AVI and carbapenems like meropenem have shown varied patterns. While meropenem-resistant strains rarely acquired cross-resistance towards CAZ-AVI, a notable proportion of CAZ-AVI resistant strains acquired cross-resistance to meropenem biorxiv.orgasm.org. This suggests that resistance mechanisms selected under CAZ-AVI pressure may sometimes confer resistance to carbapenems biorxiv.orgasm.org.

However, some studies have also indicated that resistance mechanisms to CAZ-AVI, such as specific mutations in AmpC or GES β-lactamases in P. aeruginosa, can be associated with increased minimum inhibitory concentrations (MICs) for cefiderocol (B606585) but reduced resistance to carbapenems like imipenem/relebactam asm.org. This highlights the complex and sometimes contrasting cross-resistance patterns depending on the specific resistance mechanism involved asm.org.

Data also suggest that CAZ-AVI can retain activity against isolates non-susceptible to other antipseudomonal agents like meropenem, piperacillin-tazobactam (B1260346), gentamicin, amikacin (B45834), levofloxacin, or colistin, although susceptibility rates vary researchgate.net. For instance, in one study, CAZ-AVI was susceptible in 71.2% of P. aeruginosa isolates non-susceptible to meropenem, imipenem, and piperacillin-tazobactam researchgate.net.

The presence of MBL genes is a key factor driving cross-resistance, as this compound does not inhibit these enzymes, rendering CAZ-AVI ineffective against MBL-producing strains which are often also resistant to carbapenems oup.comxiahepublishing.comnih.gov.

V. Preclinical and Translational Research of Avibactam

In Vivo Efficacy Studies in Animal Models of Infection

Avibactam (B1665839), particularly in combination with ceftazidime (B193861), has demonstrated efficacy in several animal models of infection caused by ceftazidime-resistant Gram-negative bacteria. These models are designed to mimic various types of human infections and assess the ability of the antibiotic combination to reduce bacterial burden and improve outcomes. nih.govtandfonline.com

Murine Systemic Infection Models

In murine systemic infection models, the addition of this compound to ceftazidime has been shown to restore the activity of ceftazidime against Enterobacteriaceae strains expressing Class A or Class C beta-lactamases. This restoration of activity was evidenced by a significant decrease in the 50% effective dose (ED50) for the combination compared to ceftazidime alone. fda.govamr.solutions For instance, against ceftazidime-resistant beta-lactamase-producing strains, the ED50 dropped significantly with the addition of this compound. researchgate.net Studies have shown that against two parent strains of K. pneumoniae, ceftazidime in combination with this compound (4:1 dose ratio) showed ED50 values of 6 to 14.9 mg/kg, which increased for their respective mutants that acquired resistance. mdpi.comresearchgate.net

Pneumonia Models (e.g., Immunocompromised Mouse Model)

Ceftazidime-avibactam has demonstrated efficacy in pneumonia models, including immunocompromised mouse models. In these models, the combination restored the activity of ceftazidime against Klebsiella pneumoniae strains expressing specific AmpC beta-lactamases, resulting in a significant decrease in bacterial burden in the lungs. fda.gov Studies in a neutropenic murine pneumonia model evaluated the efficacy of human-simulated plasma exposures of ceftazidime-avibactam against Pseudomonas aeruginosa isolates, showing bacterial reductions against isolates with certain MICs. nih.gov In a persistently neutropenic rabbit model of pneumonia caused by KPC-producing K. pneumoniae, ceftazidime-avibactam reduced lung bacterial burden and prolonged survival compared to control groups. researchgate.netasm.org The concentration of this compound in alveolar epithelial lining fluid in mice pneumonia models was approximately 24% of the plasma concentration. dovepress.com

Pyelonephritis Models

In immunocompromised mouse models of pyelonephritis, ceftazidime-avibactam has been shown to restore the activity of ceftazidime against various Enterobacteriaceae strains expressing Class A or AmpC enzymes, including K. pneumoniae, Escherichia coli, Enterobacter cloacae, and Morganella morganii. This was demonstrated by a significant decrease in bacterial burden in the kidneys. fda.govamr.solutions Studies in mouse models of kidney infections have also shown the efficacy of ceftazidime combined with this compound. nih.gov

Meningitis Models

Animal models of meningitis have also been utilized to evaluate the efficacy of this compound in combination with ceftazidime. In an immunocompetent rabbit meningitis model, ceftazidime-avibactam restored the activity of ceftazidime against K. pneumoniae. fda.gov this compound cerebrospinal fluid (CSF) penetration was found to be between 18% and 38% in animal models, which may contribute to its effect in meningitis. researchgate.netelsevier.esnih.gov Experimental rabbit meningitis models have shown the restoration of ceftazidime's bacteriological efficacy against Class C producing K. pneumoniae with the addition of this compound. nih.govnih.govoup.com

Thigh Infection Models (e.g., Neutropenic Mouse Thigh Infection Model)

The neutropenic mouse thigh infection model is a commonly used model to assess the in vivo efficacy of antibiotics. In this model, this compound has been shown to restore the activity of ceftazidime against various resistant Gram-negative bacteria, including KPC-producing K. pneumoniae and Pseudomonas aeruginosa. tandfonline.comfda.govamr.solutionsresearchgate.net Human-simulated doses of ceftazidime-avibactam in neutropenic mice resulted in a reduction in thigh bacterial density for a significant proportion of isolates, in contrast to ceftazidime alone. tandfonline.com In immunocompetent animals, ceftazidime-avibactam also demonstrated efficacy, with a range in thigh bacterial reduction. tandfonline.com Studies using the neutropenic mouse thigh infection model have also investigated the combination of aztreonam (B1666516) and this compound against metallo-beta-lactamase-producing organisms, showing that this compound restored the in vivo activity of aztreonam. asm.org The efficacy of ceftazidime/avibactam in murine systemic infection models has been evaluated using survival as the endpoint, with ED50 and ED90 values reported for the combination against K. pneumoniae strains. mdpi.comresearchgate.net

Table 1: Summary of this compound Efficacy in Select Animal Models

| Infection Model | Animal Species | Pathogens Tested | Key Findings |

| Murine Systemic Infection | Mouse | Enterobacteriaceae (Class A or C beta-lactamase producers) | This compound restored ceftazidime activity, significantly decreasing ED50. fda.govamr.solutionsresearchgate.net |

| Pneumonia (Immunocompromised) | Mouse, Rabbit | Klebsiella pneumoniae (AmpC producers, KPC producers), Pseudomonas aeruginosa | Restored ceftazidime activity, decreased bacterial burden, prolonged survival. fda.govnih.govresearchgate.netasm.org |

| Pyelonephritis (Immunocompromised) | Mouse | Enterobacteriaceae (Class A or AmpC producers) | Restored ceftazidime activity, significantly decreased bacterial burden. fda.govamr.solutions |

| Meningitis | Rabbit | Klebsiella pneumoniae (Class C producer) | Restored ceftazidime activity. This compound CSF penetration observed. fda.govnih.govresearchgate.netelsevier.esnih.gov |

| Thigh Infection (Neutropenic/Immuno.) | Mouse | KPC-producing K. pneumoniae, Pseudomonas aeruginosa, Metallo-beta-lactamase producers | Restored activity of ceftazidime/aztreonam, reduced bacterial density. tandfonline.comfda.govamr.solutionsresearchgate.netasm.org |

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Pharmacokinetic and pharmacodynamic (PK/PD) modeling has been essential in understanding the relationship between this compound exposure and its antimicrobial effect, particularly in combination with beta-lactam partners. nih.govnih.govasm.orgresearchgate.netelsevier.esnih.govwikipedia.orgresearchgate.net Preclinical studies using in vitro hollow-fiber models and animal infection models have been conducted to identify the PK/PD index of this compound and the magnitude of exposure necessary for efficacy. nih.govnih.govasm.org

The PK/PD driver for this compound's activity in restoring the efficacy of partner beta-lactams has been identified as time-dependent, specifically the time that the concentration of this compound exceeds a critical concentration threshold (%fT>CT). nih.govnih.govasm.org The magnitude of this critical threshold (CT) and the duration it needs to be exceeded vary depending on the infection model and the partner beta-lactam. nih.govnih.govasm.org

For example, in neutropenic mouse thigh and lung infection models, %fT>CT was the PK/PD index best associated with the restoration of ceftazidime efficacy against ceftazidime-resistant P. aeruginosa. nih.govasm.orgfda.gov The most appropriate CT value of this compound associated with efficacy against these strains was determined to be 1 mg/liter. nih.govasm.org A mean exposure of approximately 50% fT>CT of 1 mg/liter yielded 1-log10 killing of P. aeruginosa in the neutropenic mouse thigh model. asm.org

In combination with aztreonam against aztreonam-resistant Enterobacteriaceae in hollow-fiber and neutropenic mouse infection models, the PK/PD index that best correlated with the restoration of activity was also %fT>CT. nih.govasm.org A CT value of 2.5 mg/liter for this compound correlated best with the restoration of aztreonam efficacy. asm.org Twenty-four-hour stasis was achieved against an E. coli isolate at 23% fT>CT 2.5 mg/liter and against a K. pneumoniae isolate at 25% fT>CT 2 mg/liter. nih.govasm.org Maximal effect was observed at 35 to 40% fT>CT 2 to 2.5 mg/liter for both isolates. nih.govasm.org

PK/PD modeling and simulations, including Monte Carlo simulations, have been used to translate preclinical data to predict clinical responses and support dosage selection. nih.govresearchgate.netfda.govnih.govoup.com These analyses evaluate the probability of achieving the identified PK/PD targets with specific dosing regimens. fda.gov Studies have shown that achieving unbound drug exposure targets for both ceftazidime and this compound is crucial for efficacy. nih.gov

Table 2: this compound PK/PD Targets in Combination with Beta-Lactams in Preclinical Models

| Partner Beta-Lactam | Infection Model | Pathogen | PK/PD Index | Critical Threshold (CT) | Target Magnitude (e.g., for stasis or killing) |

| Ceftazidime | Neutropenic Mouse Thigh/Lung | P. aeruginosa | %fT>CT | 1 mg/liter | ~40% for stasis, ~50% for 1-log kill nih.govasm.orgfda.gov |

| Aztreonam | Hollow-Fiber, Neutropenic Mouse | Enterobacteriaceae | %fT>CT | 2-2.5 mg/liter | ~23-25% for stasis, ~35-40% for maximal effect nih.govasm.org |

| Ceftazidime | Mice | Enterobacteriaceae | fAUC/MIC | N/A | Most predictive index oup.com |

| Ceftazidime | Mice | P. aeruginosa | %fT>CT | 1 mg/L | Most predictive index oup.com |

The PK/PD indices predictive of this compound efficacy can vary by species, bacterial strains, and mode of infusion. Dosing simulations suggest that increasing the relative dose of this compound compared to ceftazidime and using continuous infusion regimens may enhance bacterial killing.

PK/PD Indices and Target Attainment

Preclinical studies utilizing various in vitro and in vivo models have been conducted to identify the PK/PD index that best correlates with the efficacy of this compound when combined with β-lactam partners. asm.orgnih.govresearchgate.net For this compound, the pharmacodynamic driver critical for restoring the activity of its partner β-lactams has been identified as time-dependent rather than concentration-dependent. asm.orgnih.govresearchgate.net This index is defined as the percentage of the dosing interval that the unbound concentration of this compound remains above a critical concentration threshold (%fT>CT). asm.orgnih.govresearchgate.net

The specific magnitude of the CT and the required percentage of time above this threshold (%fT>CT) for achieving particular pharmacodynamic endpoints, such as bacterial stasis or a 1- or 2-log10 reduction in bacterial count, have been shown to vary depending on the specific model used and the partner β-lactam. asm.orgnih.govresearchgate.net